3-异氰酸酯戊烷

描述

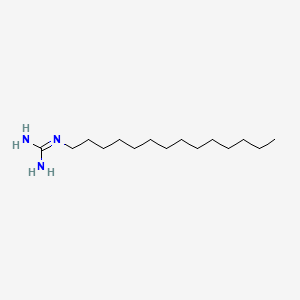

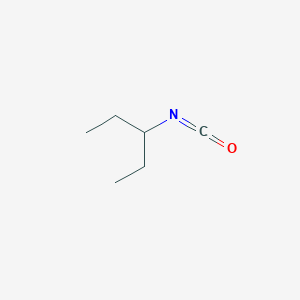

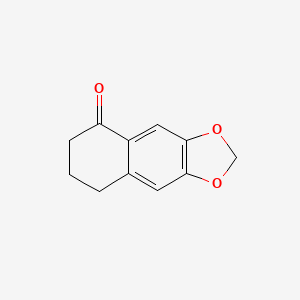

3-Isocyanatopentane is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 3-Isocyanatopentane consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The SMILES string representation is CCC(CC)N=C=O .Physical And Chemical Properties Analysis

3-Isocyanatopentane is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用

环加成反应

研究表明异氰酸酯在环加成反应中是有效的。例如,它们用于与供体-受体环丙烷的 (3 + 2) 环加成反应,以合成五元杂环。这些反应以其广泛的底物范围、高产率和独特的化学选择性而闻名。这些反应中路易斯酸的选择显着影响立体化学结果和反应机理 (Goldberg et al., 2012)。

天体化学意义

与异氰酸酯戊烷密切相关的甲基异氰酸酯 (CH3NCO) 在彗星和原恒星等星际环境中被发现。它被认为是形成更大有机化合物(包括具有肽键的化合物)的关键前体。CH3NCO 在不同天体中的检测表明其具有重要的天体化学相关性,研究已经探索了它的形成,特别是在冰粒上 (Ligterink et al., 2017)。

有机化合物合成

异氰酸酯与各种化合物(如烷基异腈)发生复杂反应,用于合成多种有机分子。例如,烷基异腈与六氟戊烷-2,4-二酮之间的反应形成特定的吡咯-2(5H)-酮,其特征在于使用核磁共振光谱和 X 射线分析等技术 (Yavari et al., 1997)。

红外光谱研究

红外光谱用于研究第 3 族金属异腈配合物。这些研究提供了对产物结构、反应结果甚至与异腈相比各种金属氰化物的稳定性的见解。此类研究对从根本上理解分子相互作用具有重要意义 (Chen et al., 2018)。

反应性和衍生物合成

探索了 N-异氰酸酯及其衍生物的高反应性和合成农用化学品和药物中普遍存在的杂环的潜力。这些研究的重点是通过掩蔽前体控制它们的反应性质并了解它们的基本反应模式 (Vincent-Rocan & Beauchemin, 2016)。

化学催化

异腈,包括异氰酸酯戊烷的衍生物,在钯催化的级联序列中起着重要作用。这些反应在化学合成中具有广泛的应用,为高效制备各种体系开辟了途径 (Lang, 2013)。

环境和健康问题

虽然与 3-异氰酸酯戊烷没有直接关系,但值得注意的是,异氰酸酯(例如用于聚氨酯生产的异氰酸酯)因皮肤接触而引发职业性哮喘,引起了人们的担忧。这强调了在使用异氰酸酯的环境中安全处理实践的必要性 (Bello et al., 2006)。

安全和危害

3-Isocyanatopentane is classified as Acute Tox. 4 Oral - Resp. Sens. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .

未来方向

While specific future directions for 3-Isocyanatopentane were not found, there is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . This includes the production of isocyanate compounds directly from biomass and the development of green polyurethanes with properties and performance comparable to fossil-based ones .

作用机制

Target of Action

The primary targets of isocyanides, a group to which 3-Isocyanatopentane belongs, are essential metabolic enzymes . These enzymes play a crucial role in various biochemical processes within the cell.

Mode of Action

Isocyanides inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . They bind covalently to the active site cysteines of these enzymes, leading to their functional inhibition

Biochemical Pathways

Isocyanides affect the fatty acid biosynthetic process and the hexosamine pathway . By inhibiting key enzymes in these pathways, they disrupt normal cellular function.

Result of Action

The result of the action of isocyanides is the inhibition of bacterial growth . They achieve this by disrupting essential metabolic processes within the bacterial cell.

属性

IUPAC Name |

3-isocyanatopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTTZPPXKNHJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622452 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42065-78-1 | |

| Record name | 3-Isocyanatopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Hydroxymethyl)-3-[(5-nitro-2-furyl)methylideneamino]oxazolidin-2-one](/img/structure/B3052434.png)

![[1,1'-Biphenyl]-4,4'-diol, 2,2',6,6'-tetrachloro-](/img/structure/B3052435.png)